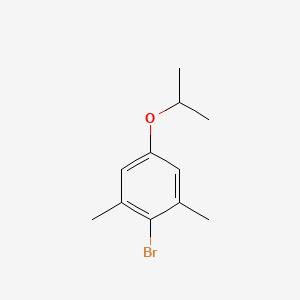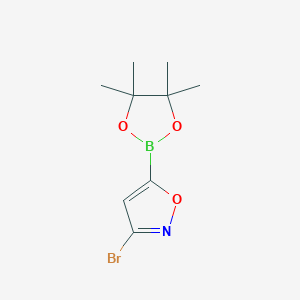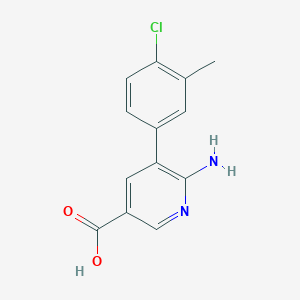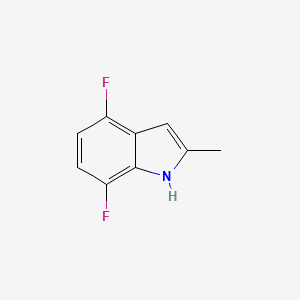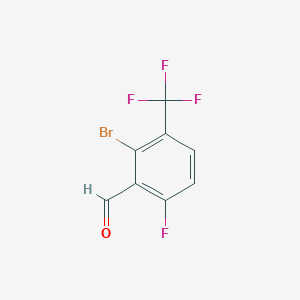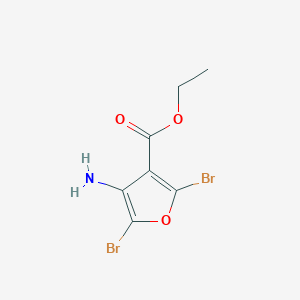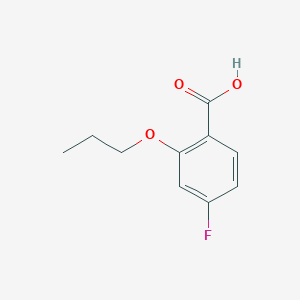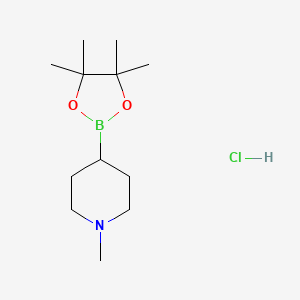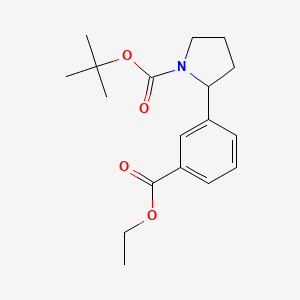
Suc-Ala-Val-Pro-Phe-pNA
Vue d'ensemble
Description
Suc-Ala-Val-Pro-Phe-pNA is a useful research compound. Its molecular formula is C32H40N6O9 and its molecular weight is 652.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Essais enzymatiques
Suc-Ala-Val-Pro-Phe-pNA est couramment utilisé comme substrat dans les essais enzymatiques . La clivage enzymatique de ce substrat produit de la 4-nitroaniline, qui produit une couleur jaune en milieu alcalin .
Détermination de l'activité de la chymotrypsine
Ce composé a été utilisé comme substrat pour déterminer l'activité de la chymotrypsine . Il est un substrat facilement soluble, spécifique et sensible pour la chymotrypsine .
Détermination de l'activité de l'élastase pancréatique humaine
This compound est un substrat spécifique pour l'élastase pancréatique humaine . Il est utilisé dans les essais de protéase pour mesurer l'activité de cette enzyme .
Essai de la cathepsine G
Ce composé a été utilisé comme substrat pour l'essai de la cathepsine G dans les lysats de moelle osseuse . Il est hydrolysé par la cathepsine G .
Détermination de l'activité de la subtilisine
This compound est un substrat pour la subtilisine . Il est utilisé dans les essais d'activité protéolytique de la protéase sérine subtilisine .
Détermination de l'activité de la peptidyl prolyl cis-trans isomérase (PPIase)
Ce composé est le substrat standard pour les protéines de liaison FK-506 (FKBP, également appelées macrophilines) et les cyclophilines, qui appartiennent au groupe des peptidyl prolyl cis-trans isomérases (PPIases) . La forme trans du peptide est facilement clivée par la chymotrypsine. La forme cis restante peut être convertie enzymatiquement en forme trans par la PPIase .
Essai d'activité protéolytique dans les mutants de levure
This compound a été utilisé comme substrat pour identifier une nouvelle activité protéolytique dans les mutants de levure .
Essai de protéase
Ce composé est utilisé comme substrat pour l'élastase neutrophil, la trypsine et la chymotrypsine dans les essais de protéase .
Mécanisme D'action
Target of Action
Suc-Ala-Val-Pro-Phe-pNA is a synthetic peptide that primarily targets various proteases, including alpha-chymotrypsin , fungal chymotrypsin-like serine protease , human leukocyte cathepsin G , and subtilisin . These enzymes play crucial roles in protein degradation and turnover, which are essential processes in cellular function and homeostasis.
Mode of Action
The interaction of this compound with its targets involves the cleavage of the peptide by the protease enzymes. The cleavage of this compound by these enzymes releases 4-nitroaniline , a yellow compound that can be detected spectrophotometrically . This cleavage and subsequent release of 4-nitroaniline serve as a measure of the activity of the target enzymes .
Biochemical Pathways
The action of this compound primarily affects the proteolytic pathways in the cell. By serving as a substrate for various proteases, it influences protein degradation processes. For instance, it has been used to identify new proteolytic activity in yeast mutants . Additionally, it is a substrate for peptidyl prolyl cis-trans isomerases (PPIases), which catalyze the cis-trans isomerization of X-Pro peptide bonds .
Pharmacokinetics
It is soluble in n,n-dimethylformamide (dmf) at 25 mg/ml , which suggests that it could be readily absorbed and distributed in biological systems
Result of Action
The cleavage of this compound by target enzymes results in the release of 4-nitroaniline . This release can be measured spectrophotometrically, providing a quantitative readout of enzyme activity . Therefore, the primary molecular effect of this compound’s action is the modulation of protease activity, which can have downstream effects on protein turnover and other cellular processes.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its solubility and stability can be affected by the solvent used . It is recommended to prepare aqueous solutions of this compound immediately prior to use , suggesting that it may be unstable over extended periods in solution. Additionally, its enzymatic cleavage can be influenced by the pH and temperature of the reaction environment .
Analyse Biochimique
Biochemical Properties
Suc-Ala-Val-Pro-Phe-pNA plays a crucial role in biochemical reactions as a substrate for several proteolytic enzymes. It interacts with enzymes such as chymotrypsin, cathepsin G, and peptidyl-prolyl isomerase. The interaction with these enzymes involves the cleavage of the peptide bond, resulting in the release of p-nitroaniline, which can be measured spectrophotometrically at 405-410 nm . This interaction is essential for studying the activity and specificity of these enzymes in various biochemical assays.
Cellular Effects
This compound influences various cellular processes by serving as a substrate for proteolytic enzymes. In cells, it can affect enzyme activity, which in turn impacts cell signaling pathways, gene expression, and cellular metabolism. For example, the cleavage of this compound by chymotrypsin can lead to changes in protein degradation pathways, affecting overall cellular function . Additionally, its interaction with cathepsin G can influence immune cell function and inflammatory responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the active site of proteolytic enzymes. Upon binding, the enzyme catalyzes the hydrolysis of the peptide bond, releasing p-nitroaniline. This process is highly specific and depends on the enzyme’s active site configuration. For instance, chymotrypsin exhibits a high affinity for this compound due to its ability to recognize and bind to the specific amino acid sequence . This specificity is crucial for studying enzyme kinetics and inhibitor screening.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. The compound is generally stable when stored at -20°C, but its activity can decrease over time if not stored properly . Long-term studies have shown that this compound can maintain its activity for several months under optimal conditions. Repeated freeze-thaw cycles can lead to degradation and reduced efficacy in enzymatic assays .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, it serves as an effective substrate for studying enzyme activity without causing significant adverse effects. At high doses, it can lead to toxic effects and interfere with normal cellular functions . Studies have shown that there is a threshold dose beyond which the compound can cause cellular toxicity and affect overall animal health . It is essential to optimize the dosage to achieve accurate and reliable results in enzyme assays.
Metabolic Pathways
This compound is involved in metabolic pathways related to proteolytic enzyme activity. It interacts with enzymes such as chymotrypsin, cathepsin G, and peptidyl-prolyl isomerase, which play roles in protein degradation and processing . The cleavage of this compound by these enzymes releases p-nitroaniline, which can be further metabolized or excreted by the cell. This interaction is crucial for understanding the metabolic flux and regulation of proteolytic pathways.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s succinyl group increases its water solubility, facilitating its transport across cellular membranes . Once inside the cell, it can localize to specific compartments where proteolytic enzymes are active. This distribution is essential for its function as a substrate in enzymatic assays.
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound can be directed to specific organelles such as lysosomes, where proteolytic enzymes like cathepsin G are active . This localization is crucial for its role in studying enzyme activity within different cellular compartments. Additionally, the succinyl group on this compound can affect its stability and localization within the cell.
Propriétés
IUPAC Name |
4-[[(2S)-1-[[(2S)-3-methyl-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H40N6O9/c1-19(2)28(36-29(42)20(3)33-26(39)15-16-27(40)41)32(45)37-17-7-10-25(37)31(44)35-24(18-21-8-5-4-6-9-21)30(43)34-22-11-13-23(14-12-22)38(46)47/h4-6,8-9,11-14,19-20,24-25,28H,7,10,15-18H2,1-3H3,(H,33,39)(H,34,43)(H,35,44)(H,36,42)(H,40,41)/t20-,24-,25-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKDLQZINZYZQD-QIBSBUDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C(C)NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H40N6O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


